Rhapontin

Catalog No.
S583566
CAS No.
155-58-8
M.F
C21H24O9
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhapontin

CAS Number

155-58-8

Product Name

Rhapontin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

GKAJCVFOJGXVIA-DXKBKAGUSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

3,5,3'-trihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside, rhaponticin, rhapontin

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Rhapontin, also known as rhaponticin, is a stilbenoid glucoside compound with the chemical formula C₁₉H₂₄O₉. It is primarily found in the rhizomes of the rhubarb plant (Rheum species), particularly Rheum undulatum. Rhapontin is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Its aglycone form, rhapontigenin, is considered to be the more biologically active component, exhibiting a range of pharmacological effects that contribute to its therapeutic potential .

  • Antioxidant Activity: The stilbene core structure is associated with antioxidant properties, which may contribute to its potential health benefits [].
  • Anti-inflammatory Activity: Studies suggest Rhapontin may possess anti-inflammatory effects by modulating certain signaling pathways.
  • Enzyme Inhibition: Rhapontin might interact with and inhibit specific enzymes involved in cellular processes, although the specific enzymes and pathways require further investigation.
  • Rheum species containing Rhapontin can have laxative effects in high doses.
  • Stilbene derivatives can sometimes exhibit genotoxicity (potential to damage DNA).

Anti-inflammatory and Anti-oxidant Properties

Studies suggest that Rhapontin may possess anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the activity of enzymes involved in inflammation, potentially reducing inflammation-related diseases like arthritis and inflammatory bowel disease [, ]. Additionally, it exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases [].

Antibacterial Activity

Research suggests Rhapontin may possess antibacterial properties. Studies have shown it to be effective against various bacterial strains, including Propionibacterium acnes, a bacterium associated with acne vulgaris []. However, further research is needed to determine its potential application in clinical settings.

Other Potential Applications

Preliminary research explores Rhapontin's potential in other areas, including:

  • Anti-cancer properties: Studies suggest Rhapontin may exhibit anti-cancer effects, but further research is needed to understand its mechanisms and potential applications [].
  • Neuroprotective effects: Some studies suggest Rhapontin may have neuroprotective properties, potentially beneficial for neurodegenerative diseases, but further research is needed [].

Rhapontin undergoes various chemical transformations, primarily hydrolysis to yield rhapontigenin. This transformation can occur enzymatically or through acidic hydrolysis. In the presence of specific enzymes, such as glycosidases, rhapontin can be converted into its aglycone form, which is more potent in biological activities. Additionally, rhapontin can participate in reactions typical of polyphenolic compounds, including oxidation and complexation with metal ions .

Rhapontin exhibits a variety of biological activities:

  • Antioxidant Activity: It scavenges reactive oxygen species and exhibits protective effects against oxidative stress.
  • Anti-inflammatory Effects: Rhapontin inhibits key enzymes involved in inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), contributing to its anti-inflammatory properties .
  • Anticancer Properties: Rhapontin and its metabolite rhapontigenin have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antihyperlipidemic Effects: Studies indicate that rhapontin can lower lipid levels in hyperlipidemic models, suggesting its utility in managing cholesterol levels .

Rhapontin can be synthesized through several methods:

  • Extraction from Plant Sources: The primary method involves extracting rhapontin from the roots of Rheum undulatum using solvents like methanol or ethanol. The extraction conditions can significantly influence the yield and purity of rhapontin.
  • Enzymatic Transformation: Rhapontigenin can be produced from rhapontin through enzymatic reactions using specific enzymes such as pectinase. This method allows for the selective conversion of glycosides to their aglycone forms .
  • Chemical Synthesis: Although less common, synthetic methods involving organic chemistry techniques can also be employed to create stilbenoid compounds similar to rhapontin.

Rhapontin has several applications in health and medicine:

  • Nutraceuticals: Due to its health-promoting properties, rhapontin is included in dietary supplements aimed at reducing inflammation and oxidative stress.
  • Pharmaceuticals: Research into rhapontin's anticancer and antihyperlipidemic effects has led to its exploration as a potential therapeutic agent for various diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at protecting against skin damage caused by free radicals .

Research on the interactions of rhapontin with other compounds has revealed insights into its pharmacological potential:

  • Synergistic Effects: Studies indicate that combining rhapontin with other phytochemicals may enhance its bioactivity. For example, when used alongside other antioxidants, it may exhibit improved protective effects against oxidative damage .
  • Mechanistic Pathways: Rhapontin's interaction with signaling pathways such as SIRT1 has been studied, showing that it may modulate inflammatory responses through activation of this pathway .

Rhapontin shares similarities with several other stilbenoid compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureBiological ActivityUnique Features
Rhapontigenin3,3′,5-trihydroxy-4′-methoxystilbeneStronger anticancer and anti-inflammatory effectsMore potent than rhapontin; aglycone form
Resveratrol3,4′,5-trihydroxystilbeneAntioxidant, anti-inflammatoryWell-studied; widely recognized for health benefits
Pterostilbene3,5-dimethoxy-4-hydroxystilbeneAntioxidant, anticancerMore lipophilic than resveratrol; better bioavailability
StilbeneGeneral classVaries widelyBasic structure; includes many derivatives

Rhapontin's unique profile lies in its specific glycosidic structure that influences its solubility and bioactivity compared to other stilbenoids. While it may have lower activity than some of its aglycone counterparts like rhapontigenin, it still presents significant health benefits that warrant further research .

XLogP3

0.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

420.14203234 g/mol

Monoisotopic Mass

420.14203234 g/mol

Heavy Atom Count

30

UNII

K691M2Z08V

Other CAS

155-58-8

Wikipedia

Rhaponticin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15

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